2-Chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazoline
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Overview
Description
2-Chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazoline typically involves the reaction of 2-chloro-6,7-dimethoxyquinazoline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction reactions can modify the functional groups on the quinazoline ring .
Scientific Research Applications
2-Chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting specific molecular pathways, particularly in cancer therapy.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H19ClN4O2 |
---|---|
Molecular Weight |
322.79 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H19ClN4O2/c1-19-4-6-20(7-5-19)14-10-8-12(21-2)13(22-3)9-11(10)17-15(16)18-14/h8-9H,4-7H2,1-3H3 |
InChI Key |
QDRZTXVHTDMNBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC(=C(C=C32)OC)OC)Cl |
Origin of Product |
United States |
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